3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a chloro group, a furan ring, a thiophene ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One possible synthetic route includes:
Formation of the Furan-2-yl(hydroxy)methyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable reducing agent to form furan-2-yl(hydroxy)methyl.
Synthesis of the Thiophene Intermediate: The thiophene ring can be synthesized through a series of reactions involving the formation of a thiophene-2-carbaldehyde derivative.
Coupling Reaction: The furan-2-yl(hydroxy)methyl intermediate is then coupled with the thiophene intermediate using a suitable coupling reagent to form the desired thiophene-furan compound.
Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction using a chlorinating agent such as thionyl chloride.
Formation of the Sulfonamide Group: The final step involves the reaction of the chloro-substituted intermediate with 4-methoxybenzenesulfonamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of the sulfonamide group suggests that it could have antibacterial or antifungal properties, similar to other sulfonamide-containing compounds.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of functional groups may allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its unique structure could make it suitable for use in the production of polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings could interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(thiophen-2-ylmethyl)-4-methoxybenzenesulfonamide
- 3-chloro-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide
- N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
Uniqueness
The uniqueness of 3-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential biological activity. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S2/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,17,19-20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZDIGOJEALBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.